molecular formula C14H12N2OS B255033 6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole

6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole

Cat. No.: B255033
M. Wt: 256.32 g/mol
InChI Key: LGQFSSSTZLKIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole is a member of benzofurans.

Scientific Research Applications

Anti-Inflammatory Activity

6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole and its derivatives have been researched for their anti-inflammatory properties. For instance, Lantos et al. (1984) found that certain isomeric dihydroimidazo[2,1-b]thiazoles demonstrated significant anti-inflammatory activity in adjuvant arthritic rat assays, suggesting their potential as anti-inflammatory agents. The structural assignment of these compounds was confirmed by X-ray analysis, emphasizing their specific molecular interactions responsible for the activity (Lantos et al., 1984). Similarly, Saliyeva et al. (2021) reported that 6-arylidene-2-methyl-2,3-dihydroimidazo[2,1-b]thiazolones exhibited moderate anti-inflammatory activity, which was evaluated using carrageenan-induced paw edema models in rats (Saliyeva et al., 2021).

Antimicrobial Activity

The antimicrobial properties of these compounds have also been a subject of interest. Saliyeva et al. (2021) found that certain derivatives of this compound exhibited antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. This finding opens up possibilities for their use in treating infections caused by these microorganisms (Saliyeva et al., 2021).

Potential in Cancer Therapy

Research has also explored the potential of these compounds in cancer therapy. Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, which showed moderate ability to suppress the growth of various cancer cell lines, including kidney cancer, prostate cancer, and leukemia (Potikha & Brovarets, 2020).

Herbicidal Applications

In addition to medical applications, Andreani et al. (1996) synthesized imidazo[2,1-b]thiazoles with various groups and tested them for herbicidal activity. Some of these compounds showed moderate activity in post-emergence herbicidal tests, indicating their potential use in agriculture (Andreani et al., 1996).

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

6-(2-methyl-1-benzofuran-3-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C14H12N2OS/c1-9-13(10-4-2-3-5-12(10)17-9)11-8-16-6-7-18-14(16)15-11/h2-5,8H,6-7H2,1H3

InChI Key

LGQFSSSTZLKIRM-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2O1)C3=CN4CCSC4=N3

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C3=CN4CCSC4=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole
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6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole
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6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole
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6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole
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6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole
Reactant of Route 6
6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole

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